2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S/c12-8-2-1-6(3-9(8)13)11-14-7(5-17-11)4-10(15)16/h1-3,5H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZPOYXKTZBOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)CC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazole Core
The core structure, 2-(3,4-difluorophenyl)-1,3-thiazol-4-yl, is typically synthesized via a cyclization process involving thiourea derivatives and α-haloketones or acyl halides. A common approach involves:
Reaction of Thiourea with Halogenated Ketones or Acyl Halides:
Thiourea reacts with 3,4-difluorophenyl-substituted α-haloketones or acyl halides, forming a thiazole ring through nucleophilic substitution and cyclization.
Preparation of 2-(3,4-Difluorophenyl)acetic Acid
The key step involves synthesizing the difluorophenylacetic acid precursor, which can be achieved via several methods:
Photohalogenation and Carbonylation Route:
As per patent CN101486638A, 2,3-difluorotoluene undergoes photohalogenation (chlorination or bromination) to produce 2,3-difluorobenzyl halides. These intermediates then undergo carbonylation in the presence of carbon monoxide and a cobalt tetracarbonyl catalyst to yield 2,3-difluorophenylacetic acid.
Coupling of the Thiazole and Acetic Acid Moieties
The final step involves attaching the acetic acid group to the thiazole core:
Direct Esterification or Amidation:
- Alternatively, esterification or amidation reactions can be employed, depending on the desired final form.
Representative Data Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Solvents | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Photohalogenation + Carbonylation | 2,3-Difluorotoluene | Halogenation, carbonylation | Methylene chloride, alcohols | Co tetracarbonyl catalyst, CO, 30-40°C | Mild, high yield, scalable | Requires handling of CO and halogenating agents |
| Thiazole Ring Formation | Thiourea + α-Haloketone | Cyclization via nucleophilic substitution | Ethanol, acetonitrile | Base catalysts (NaOH, KOH) | Straightforward, good yields | Sensitive to reaction conditions |
| Coupling to Final Compound | Acid + Aminothiazole derivative | Amide bond formation | DMF, DCM | EDC, DCC, DMAP | Efficient coupling | Possible side reactions |
Research Findings and Notes
The process involving photohalogenation followed by carbonylation (patent CN101486638A) is notable for its simplicity, safety, and environmental friendliness, avoiding toxic reagents like sodium cyanide.
The synthesis of the thiazole core via reaction of thiourea with acyl halides is well-documented, with reaction temperatures typically maintained below 50°C to optimize yield and minimize side reactions.
The coupling step benefits from modern peptide coupling reagents, which enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid, highlighting differences in substituents, molecular properties, and functional groups:
Structural and Functional Analysis
Impact of Halogen Substitution
- Fluorine vs. Chlorine : Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to chlorine. For example, the 3,4-difluorophenyl group in the target compound likely improves resistance to oxidative metabolism relative to the 4-chlorophenyl analog .
Functional Group Modifications
- Trifluoromethyl vs. Difluorophenyl : The trifluoromethyl group in increases lipophilicity (LogP ~3.5) and steric bulk, which may improve membrane permeability but reduce solubility.
- Amide Linkages: The benzoylamino substituent in introduces hydrogen bond donors/acceptors, critical for targeting enzymes like proteases or kinases.
Thiazole Core Modifications
- Methyl Substitution : The 5-methyl group in may stabilize the thiazole ring against metabolic degradation, extending half-life in vivo.
Biological Activity
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound features a thiazole ring and a difluorophenyl group, contributing to its unique properties. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the thiazole ring followed by the introduction of the difluorophenyl group through electrophilic substitution reactions. Various catalysts and solvents are employed to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The thiazole moiety allows for π-π interactions with aromatic residues in proteins, while the difluorophenyl group enhances hydrophobic interactions.
Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A comparative analysis with standard anti-inflammatory drugs shows that this compound provides comparable efficacy.
| Compound | IC50 (μM) | Standard Comparison |
|---|---|---|
| This compound | 34.1 | Diclofenac (31.4) |
| Other thiazole derivatives | Varies | - |
Anticancer Properties
In addition to anti-inflammatory effects, this compound has shown promise in anticancer studies. It has been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound induces apoptosis and inhibits cell proliferation through modulation of cell cycle regulators.
Case Study: MDA-MB-231 Cells
In a study evaluating the effects on MDA-MB-231 cells:
- Concentration : 10 μM resulted in a 50% reduction in cell viability.
- Mechanism : Induction of caspase-3 activity was observed, indicating apoptosis.
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that this compound exhibits a favorable safety profile with low cytotoxicity towards normal cell lines. Further studies are required to establish its long-term safety in vivo.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]acetic acid?
The synthesis typically involves coupling a 3,4-difluorophenyl-substituted thiazole precursor with an acetic acid moiety. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under microwave-assisted conditions (e.g., 80–100°C, 30–60 min) to improve yield and purity .
- Acetic acid functionalization : Alkylation or nucleophilic substitution at the 4-position of the thiazole ring using chloroacetic acid in basic media (e.g., NaOH/EtOH) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
Q. What spectroscopic techniques are critical for structural validation?
- NMR : , , and NMR to confirm substitution patterns on the thiazole and phenyl rings .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm, S-C=N vibrations at ~650 cm) .
- HRMS : Validate molecular formula and isotopic patterns .
Advanced Research Questions
Q. How does the 3,4-difluorophenyl substituent influence structure-activity relationships (SAR) in enzyme inhibition studies?
- Comparative SAR : Replace the 3,4-difluorophenyl group with methoxy or chloro analogs to assess electronic effects on binding affinity (e.g., fluorinated groups enhance lipophilicity and π-stacking) .
- Enzyme assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure inhibition constants () against target enzymes (e.g., kinases, proteases) .
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with active sites, focusing on hydrogen bonding with the acetic acid moiety and hydrophobic contacts with the difluorophenyl group .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?
- Control standardization : Ensure consistent assay conditions (pH, temperature, co-solvent concentrations like DMSO ≤1%) .
- Orthogonal validation : Cross-verify using isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) .
- Meta-analysis : Compare results with structurally related compounds (e.g., 4-fluorophenylthiazole derivatives) to identify substituent-specific trends .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
Q. How can the compound’s reactivity in bioconjugation (e.g., probe labeling) be optimized?
- Carbodiimide coupling : Activate the carboxylic acid group with EDC/NHS for conjugation to amines (e.g., fluorescent dyes, peptides) .
- Thiol-specific reactions : Exploit the thiazole’s sulfur atom for maleimide-based coupling under mild conditions (pH 6.5–7.5) .
Q. What analytical methods are suitable for quantifying trace impurities in bulk synthesis?
Q. How does the compound’s thermal stability impact formulation development?
- TGA/DSC : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>200°C) and differential scanning calorimetry (DSC) to identify melting points .
- Accelerated stability studies : Store formulations at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
